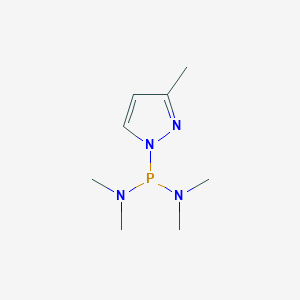
3H-yohimban-13-ium;nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-yohimban-13-ium;nitrate, also known as sempervirine nitrate, is a bioactive indole alkaloid. It is a derivative of yohimbine, a compound found in the bark of the Pausinystalia yohimbe tree. This compound has been studied for its various pharmacological properties, including its potential use in treating erectile dysfunction, depression, and other ailments .
Métodos De Preparación
The synthesis of 3H-yohimban-13-ium;nitrate involves several steps. One common method starts with the extraction of yohimbine from the bark of Pausinystalia yohimbe. The extracted yohimbine is then subjected to a series of chemical reactions to convert it into sempervirine nitrate. These reactions typically involve nitration, where a nitrate group is introduced into the molecule .
Industrial production methods for sempervirine nitrate are similar but are scaled up to produce larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
3H-yohimban-13-ium;nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Oxidation: This reaction can convert this compound into its oxidized form, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its biological activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful for creating derivatives with specific properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more reactive form of the compound, while reduction may yield a more stable derivative .
Aplicaciones Científicas De Investigación
3H-yohimban-13-ium;nitrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3H-yohimban-13-ium;nitrate involves its interaction with alpha-2 adrenergic receptors. By blocking these receptors, the compound can increase the release of norepinephrine and other neurotransmitters, leading to enhanced sympathetic nervous system activity . This mechanism is responsible for its effects on erectile function, mood, and other physiological processes.
Additionally, the compound’s interaction with DNA has been studied, revealing that it binds to specific sites on the DNA molecule, potentially affecting gene expression and cellular function .
Comparación Con Compuestos Similares
3H-yohimban-13-ium;nitrate is similar to other indole alkaloids, such as yohimbine and reserpine. it has unique properties that set it apart:
Other similar compounds include various derivatives of quinazolin-4(3H)-ones, which have been studied for their biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H13N3O3 |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
3H-yohimban-13-ium;nitrate |
InChI |
InChI=1S/C19H12N2.NO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h1-12H;/q;-1/p+1 |
Clave InChI |
VNGKNJURONSDQE-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C2C=[N+]3C=CC4=C(C3=CC2=C1)NC5=CC=CC=C45.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)


![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)
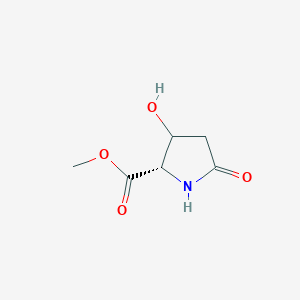
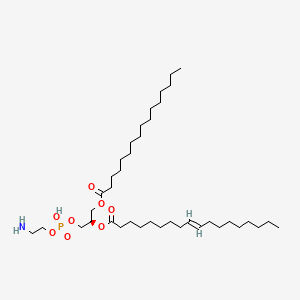
![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
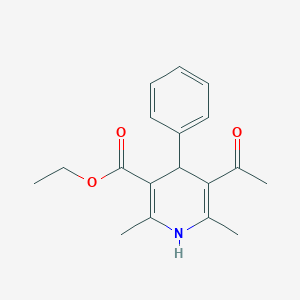
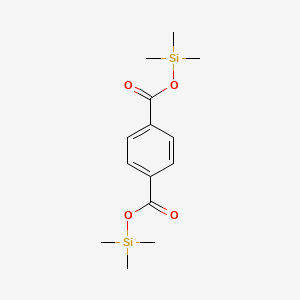
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
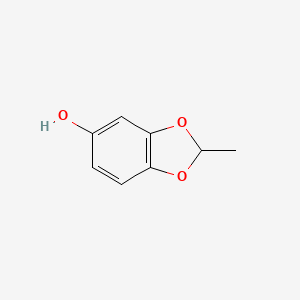
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)
